molecular formula C18H16O2 B3339155 (4-Methoxy-1-phenylnaphthalen-2-yl)methanol CAS No. 76694-22-9

(4-Methoxy-1-phenylnaphthalen-2-yl)methanol

Cat. No.: B3339155
CAS No.: 76694-22-9
M. Wt: 264.3 g/mol
InChI Key: QJEITBMLBLYSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-1-phenylnaphthalen-2-yl)methanol is an organic compound with the molecular formula C18H16O2 and a molecular weight of 264.32 g/mol . It is characterized by a methoxy group attached to a naphthalene ring, which is further substituted with a phenyl group and a methanol moiety. This compound is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-1-phenylnaphthalen-2-yl)methanol typically involves the reaction of 4-methoxy-1-phenylnaphthalene with formaldehyde under acidic or basic conditions to introduce the methanol group . The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-1-phenylnaphthalen-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methoxy-1-phenylnaphthalen-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Methoxy-1-phenylnaphthalen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and phenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxy-1-phenylnaphthalen-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and methanol groups allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

(4-methoxy-1-phenylnaphthalen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-20-17-11-14(12-19)18(13-7-3-2-4-8-13)16-10-6-5-9-15(16)17/h2-11,19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEITBMLBLYSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)C3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methoxy-1-phenylnaphthalen-2-yl)methanol
Reactant of Route 2
(4-Methoxy-1-phenylnaphthalen-2-yl)methanol
Reactant of Route 3
(4-Methoxy-1-phenylnaphthalen-2-yl)methanol
Reactant of Route 4
(4-Methoxy-1-phenylnaphthalen-2-yl)methanol
Reactant of Route 5
(4-Methoxy-1-phenylnaphthalen-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
(4-Methoxy-1-phenylnaphthalen-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.